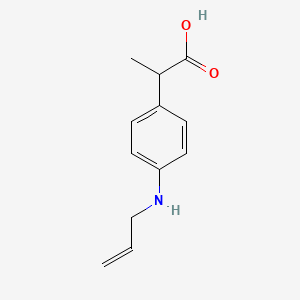![molecular formula C12H11N5O5 B14658830 Ethyl {cyano[2-(3-nitrophenyl)hydrazinylidene]acetyl}carbamate CAS No. 52348-80-8](/img/structure/B14658830.png)
Ethyl {cyano[2-(3-nitrophenyl)hydrazinylidene]acetyl}carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl {cyano[2-(3-nitrophenyl)hydrazinylidene]acetyl}carbamate is a complex organic compound characterized by its unique structure, which includes a cyano group, a nitrophenyl group, and a hydrazinylidene moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl {cyano[2-(3-nitrophenyl)hydrazinylidene]acetyl}carbamate typically involves the reaction of ethyl cyanoacetate with 3-nitrophenylhydrazine under specific conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent like ethanol. The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, potentially using continuous flow reactors and automated systems to control reaction conditions precisely.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl {cyano[2-(3-nitrophenyl)hydrazinylidene]acetyl}carbamate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group.
Substitution: The cyano group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or alcohols can react with the cyano group under basic or acidic conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted products depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl {cyano[2-(3-nitrophenyl)hydrazinylidene]acetyl}carbamate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Ethyl {cyano[2-(3-nitrophenyl)hydrazinylidene]acetyl}carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 2-cyano-2-[(3-nitrophenyl)hydrazinylidene]acetate: Shares a similar structure but lacks the carbamate group.
Ethyl cyanoacetate: A simpler compound used as a precursor in the synthesis of the target compound.
Uniqueness
Ethyl {cyano[2-(3-nitrophenyl)hydrazinylidene]acetyl}carbamate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Propriétés
Numéro CAS |
52348-80-8 |
|---|---|
Formule moléculaire |
C12H11N5O5 |
Poids moléculaire |
305.25 g/mol |
Nom IUPAC |
ethyl N-[2-cyano-2-[(3-nitrophenyl)hydrazinylidene]acetyl]carbamate |
InChI |
InChI=1S/C12H11N5O5/c1-2-22-12(19)14-11(18)10(7-13)16-15-8-4-3-5-9(6-8)17(20)21/h3-6,15H,2H2,1H3,(H,14,18,19) |
Clé InChI |
ZKEYXQRVLFDQMN-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)NC(=O)C(=NNC1=CC(=CC=C1)[N+](=O)[O-])C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


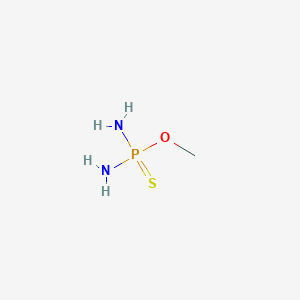
![Ethanol, 2-[(2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctyl)oxy]-](/img/structure/B14658761.png)
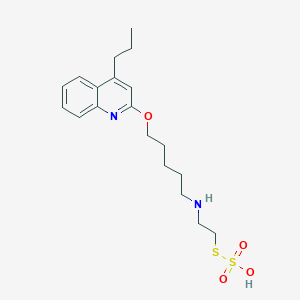

![2,3,3,3-tetrafluoro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]propanoyl Fluoride](/img/structure/B14658780.png)
methanone](/img/structure/B14658783.png)
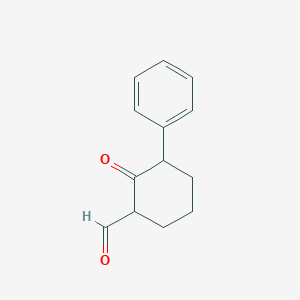
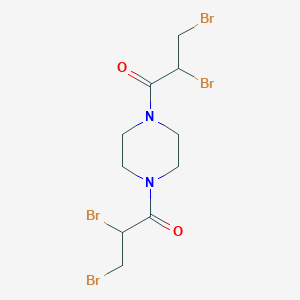
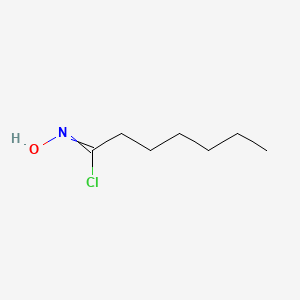

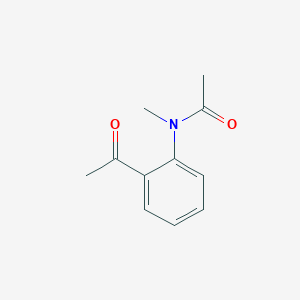
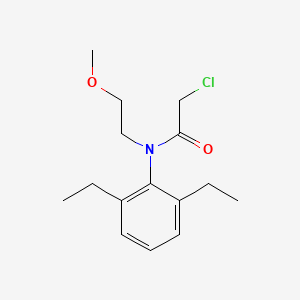
![1-{2-Hydroxy-4-[(oxiran-2-yl)methoxy]-3-(prop-2-en-1-yl)phenyl}ethan-1-one](/img/structure/B14658824.png)
